molecular formula C12H16ClNO2S B8663224 N-(2-(4-METHOXYBENZYL)-THIOETHYL)

N-(2-(4-METHOXYBENZYL)-THIOETHYL)

Cat. No.: B8663224
M. Wt: 273.78 g/mol
InChI Key: DUJUHQMLNQXRLM-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxybenzyl)-thioethyl) is a sulfur-containing organic compound characterized by a thioethyl (-S-CH2-CH2-) backbone linked to a 4-methoxybenzyl group (C6H4-OCH3) at the terminal nitrogen. While direct pharmacological data for this compound are sparse in the literature, its structural analogs (e.g., S-alkylated triazoles and benzamide derivatives) have been studied extensively for applications in medicinal chemistry, particularly in anticancer and antiviral research .

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

2-chloro-N-[2-[(4-methoxyphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C12H16ClNO2S/c1-16-11-4-2-10(3-5-11)9-17-7-6-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15)

InChI Key

DUJUHQMLNQXRLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCCNC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-METHOXYBENZYL)-THIOETHYL) typically involves the reaction of 4-methoxybenzyl mercaptan with ethyl 2-chloroacetate under basic conditions to form the intermediate ethyl 2-(4-methoxybenzylsulfanyl)acetate. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of N-(2-(4-METHOXYBENZYL)-THIOETHYL) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-METHOXYBENZYL)-THIOETHYL) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, and solvents such as dichloromethane, ethanol, or water.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, substituted amides, thioethers, and ethers, depending on the specific reaction and reagents used .

Scientific Research Applications

N-(2-(4-METHOXYBENZYL)-THIOETHYL) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(4-METHOXYBENZYL)-THIOETHYL) involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the chloroacetamide moiety can undergo nucleophilic substitution reactions with cellular nucleophiles, resulting in the modification of biomolecules and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of sulfur-containing derivatives, including: 1. S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in ): - These derivatives feature a thioether linkage similar to N-(2-(4-methoxybenzyl)-thioethyl) but are integrated into a triazole scaffold. - Substituents like fluorophenyl or sulfonyl groups in triazoles enhance metabolic stability compared to the methoxybenzyl group .

Benzamide-Thioether Derivatives (e.g., compounds 15, 25, 35, 40 in ):

  • These compounds combine a benzamide core with thioether side chains, akin to the thioethyl group in the target compound.
  • Key Differences :

  • The benzamide framework provides hydrogen-bonding capacity and planar rigidity, which may improve target binding affinity compared to the flexible thioethyl chain.
  • Substituents like nitro (NO2) or cyano (CN) groups in these derivatives modulate electronic effects more strongly than the methoxy group .

Physicochemical and Spectral Properties

Property N-(2-(4-Methoxybenzyl)-thioethyl) S-Alkylated Triazoles Benzamide-Thioethers
Molecular Weight ~253 g/mol (estimated) 400–450 g/mol 350–500 g/mol
C=S Stretch (IR) Not observed 1247–1255 cm⁻¹ (thione tautomer) 1243–1258 cm⁻¹ (C=S in precursors)
Tautomerism Absent Present (thiol ⇌ thione) Absent
Solubility Moderate in polar solvents Low (due to aromatic sulfonyl) Variable (depends on substituents)

Reactivity and Stability

  • Thioether Stability : The thioethyl group in N-(2-(4-methoxybenzyl)-thioethyl) is less prone to oxidation than thiol (-SH) groups in tautomeric triazoles, enhancing its stability under physiological conditions .
  • Electronic Effects: The 4-methoxybenzyl group provides electron-donating resonance effects, contrasting with electron-withdrawing groups (e.g., -NO2, -CN) in benzamide analogs, which alter charge distribution and reactivity .

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